molecular formula C9H15NO3 B125022 Tert-butyl 2-oxopyrrolidine-1-carboxylate CAS No. 85909-08-6

Tert-butyl 2-oxopyrrolidine-1-carboxylate

Cat. No.: B125022
CAS No.: 85909-08-6
M. Wt: 185.22 g/mol
InChI Key: GJJYYMXBCYYXPQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H15NO3. It is commonly used in organic synthesis and is known for its role as a protecting group for amines in peptide synthesis. The compound is characterized by its white or colorless to light yellow appearance and is typically stored under inert gas conditions to prevent degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-oxopyrrolidine-1-carboxylate can be synthesized through various methods. One common synthetic route involves the oxidation of 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester using Dess-Martin periodinane as the oxidizing agent. The reaction is carried out in dichloromethane at room temperature for 16 hours .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar oxidation reactions. The compound is purified through techniques such as flash chromatography using silica gel and eluting with a mixture of ethyl acetate and n-hexane .

Chemical Reactions Analysis

Nucleophilic Additions to the Lactam Carbonyl

The lactam carbonyl in tert-butyl 2-oxopyrrolidine-1-carboxylate serves as an electrophilic site for nucleophilic attack, enabling reactions with organometallic reagents and other nucleophiles.

Example: Grignard Reagent Addition
In a representative reaction, isopropylmagnesium bromide adds to the carbonyl group under cryogenic conditions (-40°C to -70°C). This generates a tetrahedral intermediate, which is subsequently reduced or quenched to yield functionalized pyrrolidine derivatives.

Reagents/ConditionsProduct FormedYieldSource
i-PrMgBr, THF, -40°C → rtAlkylated pyrrolidine derivative75%
Ethyl carbonochloridate, LiHMDS, -70°CEnolate intermediate → ester-functionalized product82%

Mechanistic Insight : The reaction proceeds via deprotonation of the lactam carbonyl oxygen by LiHMDS, forming an enolate that reacts with electrophiles like ethyl carbonochloridate.

Enolate Formation and Alkylation

The compound’s α-hydrogens are acidic (pKa ~25–28), allowing enolate generation under strong bases. These enolates participate in alkylation and acylation reactions.

Example: Enolate Alkylation
Using lithium hexamethyldisilazide (LiHMDS) as a base, the enolate reacts with alkyl halides or esters to introduce substituents at the α-position:

Reagents/ConditionsProductApplicationSource
LiHMDS, THF, -78°C; R-Xα-Alkylated pyrrolidine derivativePharmaceutical intermediate

Ring-Opening and Functionalization

The pyrrolidine ring can undergo ring-opening under acidic or basic conditions, enabling further functionalization.

Example: Acid-Catalyzed Hydrolysis
In concentrated HCl, the tert-butyl ester group is cleaved, yielding 2-oxopyrrolidine carboxylic acid.

Reagents/ConditionsProductYieldSource
6M HCl, reflux, 12h2-Oxopyrrolidine-1-carboxylic acid90%

Participation in Multicomponent Reactions

The compound acts as a scaffold in multicomponent reactions, such as asymmetric vinylogous Michael additions.

Example: Michael Addition
In the presence of chiral catalysts, this compound participates in enantioselective additions to α,β-unsaturated carbonyl compounds, forming complex heterocycles with high stereocontrol .

Reagents/ConditionsProductEnantiomeric Ratio (er)Source
Pd/C, THF, -20°CChiral dihydrofuran-pyrrolidine hybrid96:4

Reduction and Oxidation Pathways

The lactam carbonyl can be reduced to a secondary alcohol or oxidized to introduce additional functional groups.

Example: Sodium Borohydride Reduction
Selective reduction of the carbonyl group yields a hydroxylated pyrrolidine derivative:

Reagents/ConditionsProductYieldSource
NaBH₄, MeOH, 0°Ctert-Butyl 2-hydroxypyrrolidine-1-carboxylate68%

Comparative Reactivity with Analogues

The tert-butyl ester group enhances steric bulk and stability compared to methyl or ethyl esters, influencing reaction rates and selectivity.

CompoundReactivity with i-PrMgBr (Relative Rate)Key DifferenceSource
This compound1.0 (reference)High steric hindrance
Methyl 2-oxopyrrolidine-1-carboxylate1.8Lower steric bulk

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 2-oxopyrrolidine-1-carboxylate serves as a versatile building block in the synthesis of bioactive compounds, particularly in the development of pharmaceuticals.

Anticancer Research

Recent studies have highlighted the compound's role in enhancing the efficacy of anticancer drugs. For instance, research demonstrated that a derivative of this compound augmented the cytotoxic action of sorafenib in murine hepatocellular carcinoma (HCC) cells by interfering with lipid signaling pathways, leading to reduced expression of multidrug resistance transporters. This mechanism promotes increased accumulation of the drug within cancer cells, suggesting potential for overcoming drug resistance in solid tumors .

Neurological Studies

The compound has also been investigated for its effects on NMDA receptors, which are implicated in various neurological disorders. Its derivatives have shown promise as NMDA receptor antagonists that could modulate peripheral pain pathways without affecting central nervous system functions, making them potential candidates for treating chronic pain conditions .

Organic Synthesis Applications

This compound is utilized as an intermediate in organic synthesis, particularly in the formation of complex molecules.

Synthesis of Pyrrolidine Derivatives

The compound is employed in the synthesis of various pyrrolidine derivatives through reactions such as Michael additions and Grignard reactions. These derivatives are crucial for developing new therapeutic agents and agrochemicals.

Case Study: Synthesis via Grignard Reaction

In a documented experiment, this compound was reacted with isopropylmagnesium bromide under controlled conditions to yield a product with a significant overall yield (56%) after purification .

Reaction Conditions Yield Notes
Grignard Reaction with THF56%Conducted at room temperature for 19 hours
Michael Addition63%Involves multiple steps and purification

Material Science Applications

The compound's unique structure allows it to be used as a precursor in the synthesis of polymers and other materials.

Polymer Chemistry

This compound can be polymerized to create materials with specific mechanical properties suitable for various industrial applications. Its ability to form stable linkages makes it an attractive candidate for developing biodegradable plastics and other environmentally friendly materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-oxopyrrolidine-1-carboxylate involves its role as a protecting group. It forms stable bonds with amines, preventing them from reacting with other functional groups during synthesis. This stability is achieved through the formation of a carbamate linkage, which can be selectively removed under acidic conditions to reveal the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-oxopyrrolidine-1-carboxylate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amines are required .

Biological Activity

Tert-butyl 2-oxopyrrolidine-1-carboxylate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of a tert-butyl ester group at the carboxylic acid position enhances the compound's lipophilicity, potentially improving its bioavailability in biological systems. The molecular formula for this compound is C9H15NO4C_9H_{15}NO_4 .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems:

  • Enzyme Inhibition : Compounds similar to this compound have been studied for their potential as enzyme inhibitors, particularly in pathways related to cancer and microbial infections .
  • Antimicrobial Properties : Research indicates that derivatives of pyrrolidine compounds exhibit antimicrobial activity, suggesting that this compound may possess similar properties .
  • Anticancer Activity : Some studies have reported that certain derivatives can inhibit tumor growth, indicating a potential role in cancer therapy .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Key factors influencing its efficacy include:

  • Functional Groups : The presence of specific functional groups, such as carbonyl and ester moieties, can enhance interactions with biological targets.
  • Lipophilicity : The tert-butyl group contributes to the compound's hydrophobic character, which may facilitate cellular uptake and improve pharmacokinetic properties .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

  • Anticancer Activity Study :
    • A study investigated the anticancer properties of various pyrrolidine derivatives. This compound was included in the screening process, showing promising results in inhibiting cancer cell proliferation .
  • Antimicrobial Evaluation :
    • In another study, derivatives of this compound were tested against several bacterial strains. Results indicated significant antimicrobial activity, suggesting potential applications in treating infections .
  • Synthetic Applications :
    • This compound serves as a versatile building block in organic synthesis. Its derivatives are being explored for synthesizing more complex molecules with enhanced biological activities .

Data Table: Biological Activity Overview

Biological ActivityMechanismReference
AnticancerInhibition of cell proliferation
AntimicrobialBacterial inhibition
Enzyme InhibitionTargeting specific enzymes

Q & A

Q. What are the common synthetic routes for tert-butyl 2-oxopyrrolidine-1-carboxylate, and how are reaction conditions optimized for yield?

Basic
The compound is typically synthesized via coupling reactions using reagents like DIPEA and isobutyl chloroformate. A key method involves forming a mixed anhydride intermediate by reacting a carboxylic acid derivative with chloroformate in dichloromethane (CH₂Cl₂), followed by nucleophilic substitution with amines or alcohols . Purification often employs flash chromatography (e.g., 0–100% ethyl acetate/hexane gradients) to isolate the product . Optimization focuses on stoichiometric ratios (e.g., 1:1.1 molar ratio of acid to chloroformate) and reaction times (e.g., 2 hours for anhydride formation) .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Basic
Structural confirmation relies on:

  • NMR spectroscopy : To verify proton environments and carbonyl groups (e.g., δ ~170 ppm for the carboxylate in ¹³C NMR) .
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ indicate C=O stretching of the oxopyrrolidine and tert-butyl carboxylate groups .
  • X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated in related tert-butyl pyrrolidine derivatives .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., C₁₀H₁₅NO₃ requires m/z 197.23) .

Q. How can researchers resolve contradictions in spectral data during characterization?

Advanced
Discrepancies in NMR or IR data may arise from tautomerism (e.g., keto-enol equilibria in oxopyrrolidine rings) or impurities from incomplete purification. Strategies include:

  • Repeating chromatography with alternative solvents (e.g., methanol/dichloromethane mixtures).
  • Variable-temperature NMR to assess dynamic equilibria .
  • Cross-validation with computational methods (e.g., DFT calculations for predicted chemical shifts) .

Q. What are the challenges in scaling up the synthesis of this compound?

Advanced
Scaling from milligram to gram-scale synthesis introduces issues like:

  • Exothermic reactions : Requires controlled addition of reagents (e.g., isobutyl chloroformate at 0°C) .
  • Purification bottlenecks : Flash chromatography becomes inefficient; alternatives like recrystallization (e.g., using ethanol/water) are explored .
  • Yield variability : Pilot studies suggest adjusting DIPEA concentration (from 2 eq to 2.5 eq) improves reproducibility in mixed anhydride formation .

Q. How does the tert-butyl group influence the compound’s stability under acidic or basic conditions?

Advanced
The tert-butyl carbamate (Boc) group is acid-labile, requiring careful handling in acidic media. Stability studies show decomposition at pH < 3, releasing CO₂ and forming pyrrolidinone derivatives . Under basic conditions (pH > 10), the oxopyrrolidine ring may undergo hydrolysis, necessitating neutral buffers during biological assays .

Q. What computational tools are used to predict the biological activity of this compound?

Advanced

  • Molecular docking : Targets calcium channels using dihydropyridine-binding site models (e.g., PDB ID: 1T3S) .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrrolidine ring) with vasodilatory activity .
  • ADMET prediction : Assesses bioavailability and toxicity via logP calculations (experimental logP ~1.5) .

Q. How can green chemistry principles be applied to its synthesis?

Advanced

  • Solvent replacement : Substituting CH₂Cl₂ with cyclopentyl methyl ether (CPME) reduces environmental impact .
  • Catalytic methods : Using immobilized lipases for esterification improves atom economy .
  • Waste minimization : Recycling DIPEA via acid-base extraction reduces hazardous waste .

Q. What are the key differences between this compound and analogous dihydropyridines like nifedipine?

Advanced

  • Structural : The pyrrolidine ring lacks aromaticity, reducing π-π stacking interactions critical for calcium channel binding .
  • Functional groups : The tert-butyl ester enhances lipophilicity (clogP +0.7 vs. nifedipine’s +2.8), impacting membrane permeability .
  • Synthetic flexibility : The Boc group allows selective deprotection for further functionalization, unlike nifedipine’s nitro group .

Q. How is the compound’s stability assessed during long-term storage?

Advanced

  • Thermogravimetric analysis (TGA) : Detects decomposition above 150°C .
  • Accelerated stability testing : Samples stored at 40°C/75% RH for 6 months show <5% degradation when sealed under nitrogen .
  • HPLC monitoring : Quantifies hydrolytic byproducts (e.g., pyrrolidinone) under stress conditions (pH 1–12) .

Q. What safety protocols are recommended for handling this compound?

Basic

  • PPE : Gloves (nitrile) and goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods due to dust formation (H335) .
  • First aid : For ingestion, rinse with water and administer activated charcoal; seek medical attention .

Properties

IUPAC Name

tert-butyl 2-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-6-4-5-7(10)11/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJYYMXBCYYXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60235235
Record name tert-Butyl 2-oxo-1-pyrrolidinecarboxylate
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Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85909-08-6
Record name 1-Pyrrolidinecarboxylic acid, 2-oxo-, 1,1-dimethylethyl ester
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Record name tert-Butyl 2-oxo-1-pyrrolidinecarboxylate
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Record name tert-Butyl 2-oxo-1-pyrrolidinecarboxylate
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Record name tert-butyl 2-oxopyrrolidine-1-carboxylate
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Record name TERT-BUTYL 2-OXO-1-PYRROLIDINECARBOXYLATE
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Synthesis routes and methods

Procedure details

Chromium (vi) oxide (800 mg, 8.0 mmol) was added to pyridine (1.6 mL) in CH2Cl2 (10 mL) and the resulting solution was stirred for 15 min at room temperature. A solution of tert.butyl-3-hydroxy-1-pyrrolidinecarboxylate (374.5 mg, 2.0 mmol) in CH2Cl2 (5 mL) was added, immediately followed by acetic anhydride and the reaction mixture kept at room temperature for 15 min. After addition of ethyl acetate, decanted and filtered through a short column of silica gel. The filtrate was concentrated to give the subtitled product (193 mg) and was used directly in the next step.
Quantity
374.5 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.6 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
800 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tert-butyl 2-oxopyrrolidine-1-carboxylate
Tert-butyl 2-oxopyrrolidine-1-carboxylate
Tert-butyl 2-oxopyrrolidine-1-carboxylate
Tert-butyl 2-oxopyrrolidine-1-carboxylate
Tert-butyl 2-oxopyrrolidine-1-carboxylate
Tert-butyl 2-oxopyrrolidine-1-carboxylate

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